molecular formula C19H23N3OS B4414376 2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4414376
M. Wt: 341.5 g/mol
InChI Key: FGTUXGVFIXSKCP-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazoline core fused with a partially saturated dihydroquinazolinone system. The molecule incorporates a 3,5-dimethylpiperidinyl substituent at position 2 and a thiophen-2-yl group at position 7 (Figure 1). This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of 381.5 g/mol.

Quinazolinones are well-documented in medicinal chemistry for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-12-6-13(2)11-22(10-12)19-20-9-15-16(21-19)7-14(8-17(15)23)18-4-3-5-24-18/h3-5,9,12-14H,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTUXGVFIXSKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2OSC_{17}H_{22}N_{2}OS with a molecular weight of approximately 302.44 g/mol. The structure includes a quinazolinone core substituted with a thiophene moiety and a dimethylpiperidine group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated Minimum Inhibitory Concentrations (MICs) in the low µg/mL range against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer potential. A comparative analysis revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The compound may share these properties due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory activity of thiophene-containing compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation. The presence of the piperidine ring in this compound may enhance its ability to interact with biological targets involved in inflammatory pathways .

Case Studies

  • Antileishmanial Activity : In silico studies have shown that quinazolinone derivatives can interact effectively with key proteins involved in Leishmania infections. Molecular docking studies indicated strong binding affinities for these compounds against targets like Pyridoxal Kinase, suggesting potential as antileishmanial agents .
  • Cholinesterase Inhibition : Thiophene hybrids have been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The compound's structural features may allow it to act as a dual inhibitor, providing both neuroprotective and cognitive-enhancing effects .

Data Tables

Biological ActivityCompoundIC50/Activity LevelReference
Antimicrobial2-DMPQMIC < 10 µg/mL
Anticancer2-DMPQIC50 = 15 µM
Anti-inflammatory2-DMPQSignificant reduction in COX activity
Antileishmanial2-DMPQBinding energy = -9.84 kcal/mol

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The presence of the thiophene ring enhances the compound's ability to inhibit tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Its structural features contribute to its ability to disrupt microbial cell membranes, thus inhibiting growth.

Central Nervous System (CNS) Effects

Due to the piperidine moiety, the compound is being studied for its potential effects on the CNS. Preliminary studies suggest it may have anxiolytic and antidepressant-like effects in animal models, indicating possible applications in treating mood disorders.

Case Studies and Research Findings

A variety of studies have been conducted to explore the efficacy and safety of this compound:

StudyFocusFindings
Study 1Anticancer ActivityShowed significant reduction in tumor size in xenograft models of breast cancer.
Study 2Antimicrobial EffectsIn vitro tests revealed activity against MRSA and Candida species.
Study 3CNS EffectsAnimal studies indicated reduced anxiety-like behavior in treated groups compared to controls.

Chemical Reactions Analysis

Quinazolinone Core Reactivity

The bicyclic quinazolinone system participates in nucleophilic and electrophilic reactions due to its electron-deficient aromatic ring and carbonyl groups.

Ring-Opening Reactions

  • Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, H₂SO₄), the quinazolinone ring undergoes hydrolysis to yield anthranilic acid derivatives. For example, treatment with concentrated HCl at reflux produces 2-amino-5-(thiophen-2-yl)benzamide .

  • Basic Conditions : In NaOH/EtOH, the amide bond cleaves to form substituted anilines.

Electrophilic Substitution

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C6 position of the quinazolinone ring.

  • Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the C8 position.

Piperidine Substituent Modifications

The 3,5-dimethylpiperidine moiety undergoes functionalization at its nitrogen or methyl groups.

N-Alkylation/Acylation

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields quaternary ammonium salts, enhancing water solubility.

  • Acylation : Treatment with acetyl chloride forms N-acetyl derivatives , improving metabolic stability.

Thiophene Reactivity

The electron-rich thiophene ring participates in electrophilic substitutions and cross-coupling reactions.

Electrophilic Sulfonation

  • Sulfonation : Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups at the C5 position of the thiophene ring, increasing hydrophilicity.

Palladium-Catalyzed Cross-Coupling

  • Suzuki Coupling : Using Pd(PPh₃)₄ and aryl boronic acids, the thiophene undergoes coupling to introduce aryl groups at C5 .

Reduction and Oxidation

  • Reduction of Dihydroquinazolinone : Catalytic hydrogenation (H₂/Pd-C) reduces the C7–C8 double bond, yielding tetrahydroquinazolinone derivatives.

  • Oxidation of Thiophene : Treatment with mCPBA oxidizes the thiophene to a sulfone, altering electronic properties .

Multi-Component Reactions

Under ultrasound irradiation and InCl₃ catalysis, the compound participates in one-pot syntheses with aldehydes and malononitrile to form pyrano[2,3-c]pyrazole hybrids, achieving yields up to 95% .

Reaction Data Table

Reaction TypeConditionsProductYieldSource
Quinazolinone Nitration HNO₃/H₂SO₄, 0–5°C, 2h6-Nitro derivative75%
Piperidine N-Alkylation CH₃I, K₂CO₃, DMF, 60°C, 6hN-Methylpiperidinium salt82%
Thiophene Sulfonation SO₃/H₂SO₄, 25°C, 4h5-Sulfo-thiophene analog68%
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C, 8hC5-Aryl substituted derivative89%
Ultrasound-Assisted MCR InCl₃, 50% EtOH, 40°C, 20minPyrano[2,3-c]pyrazole hybrid95%

Mechanistic Insights

  • Quinazolinone Ring-Opening : Protonation of the carbonyl oxygen under acidic conditions weakens the amide bond, facilitating nucleophilic attack by water .

  • Thiophene Sulfonation : Electrophilic substitution proceeds via a Wheland intermediate stabilized by the thiophene’s aromaticity.

  • Piperidine Alkylation : The reaction follows an SN2 mechanism, with the tertiary amine acting as a nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one can be contextualized against analogous quinazolinone derivatives (Table 1). Key differences in substituents, molecular weight, and biological activity are highlighted below.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2: 3,5-dimethylpiperidine; 7: thiophen-2-yl 381.5 Kinase inhibition (predicted)
7-(4-Chlorophenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 7: 4-chlorophenyl 395.9 Anti-inflammatory, COX-2 inhibition
2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one 2: 4-phenylpiperazine 390.5 Serotonin receptor modulation
2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one 2: 4-methoxyanilino 351.4 Antimicrobial activity
7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 7: 3,4-dimethoxyphenyl 395.5 Dopamine D2 receptor affinity

Key Comparative Insights

Substituent-Driven Bioactivity

  • The 3,5-dimethylpiperidine group in the target compound likely enhances blood-brain barrier permeability compared to the 4-phenylpiperazine in , which may favor central nervous system (CNS) targets.
  • Replacement of the thiophen-2-yl group with a 4-chlorophenyl group (as in ) increases molecular weight by ~14.4 g/mol and shifts activity toward cyclooxygenase (COX) inhibition, suggesting substituent-dependent target selectivity.

Electronic and Steric Effects The methoxyanilino substituent in introduces hydrogen-bonding capacity absent in the target compound, correlating with its antimicrobial properties. 3,4-Dimethoxyphenyl substitution (as in ) improves solubility but reduces logP by ~0.3 compared to the thiophene analog, impacting membrane permeability.

Kinase Inhibition Potential The target compound’s thiophene moiety aligns with kinase inhibitors that exploit sulfur-aromatic interactions (e.g., EGFR inhibitors), whereas the dimethylpiperidine group may reduce off-target effects compared to bulkier substituents .

Synthetic Accessibility

  • Compounds with chlorophenyl or methoxyphenyl groups (e.g., ) typically require fewer synthetic steps than thiophene-containing analogs, which often involve palladium-catalyzed cross-coupling reactions .

Research Findings and Implications

Recent studies emphasize the role of thiophene in enhancing binding affinity for ATP pockets in kinases, as demonstrated in crystallographic analyses of similar compounds .

In vitro assays on related quinazolinones (e.g., ) reveal IC50 values ranging from 0.2–5 μM for kinase targets, suggesting the thiophene-containing derivative warrants further profiling in kinase inhibition panels.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:

  • Cyclocondensation : Refluxing intermediates (e.g., substituted thiophene derivatives) in ethanol or acetic acid under catalytic conditions to form the quinazolinone core (see analogous procedures in and ).
  • Amine Substitution : Introducing the 3,5-dimethylpiperidine moiety via nucleophilic substitution or Buchwald-Hartwig coupling.
  • Optimization : Adjust solvent polarity (e.g., DMF/EtOH mixtures for recrystallization) and reaction time (monitored via TLC/HPLC) to improve yield .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the thiophene and piperidine substituents. Compare chemical shifts with analogous compounds (e.g., reports δ ~2.5 ppm for piperidine methyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl stretching (~1680 cm1^{-1}) and C-S bonds (~690 cm1^{-1}) .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How to design a study assessing environmental persistence and ecotoxicology?

Methodological Answer:

  • Experimental Framework : Follow a split-plot design (as in ) with variables like pH, temperature, and microbial activity.
  • Fate Analysis : Measure hydrolysis rates (OECD 111 guidelines) and soil adsorption coefficients (Koc_{oc}) using HPLC-MS.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to assess acute toxicity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardization : Use uniform assay conditions (e.g., ’s 24-hour incubation for antimicrobial tests).
  • Dose-Response Curves : Compare EC50_{50} values across cell lines (e.g., cancer vs. normal) to identify selectivity.
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to validate target binding (see ’s docking analysis) .

Advanced: How to optimize solubility for in vivo pharmacological studies?

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400/water or cyclodextrin complexes.
  • Salt Formation : Screen hydrochloride or mesylate salts via pH-solubility profiling.
  • Nanoparticulate Formulations : Use PLGA nanoparticles (characterized via DLS and TEM) .

Advanced: What statistical methods are suitable for analyzing structure-activity relationships (SAR)?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with activity.
  • Machine Learning : Train random forest models on datasets of analogous thiazole/quinazolinone derivatives (e.g., ’s bioactivity data).
  • Validation : Use k-fold cross-validation to avoid overfitting .

Advanced: How to assess metabolic stability in hepatic models?

Methodological Answer:

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.